(E)-4-(Dimethylamino)-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-enamide
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Description
Trifluoromethyl compounds are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They are used in various fields, including medicinal chemistry .
Synthesis Analysis
Trifluoromethyl ketones (TFMKs) can be synthesized using various methods . A newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed, and the method has been successfully extended to the configuration of perfluoroalkyl amines using RfSO2Na .Molecular Structure Analysis
The molecular structure of trifluoromethyl compounds is characterized by the presence of a trifluoromethyl group (-CF3), which is a strong electron-withdrawing group. This group can influence the properties of the compound, including its reactivity and stability .Chemical Reactions Analysis
Trifluoromethyl compounds can undergo various chemical reactions. For example, a newly developed CF3SO2Na-based trifluoromethylation of secondary amines has been disclosed .Physical and Chemical Properties Analysis
Trifluoromethyl compounds exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group. This group is highly electronegative, which can influence the compound’s reactivity, stability, and other properties .Mechanism of Action
The mechanism of action of trifluoromethyl compounds can vary depending on their structure and the specific application. For example, in the case of trifluoromethylation of secondary amines, mechanistic probes indicate that the thiocarbonyl fluoride formed in situ is the key intermediate in the reaction .
Future Directions
The field of trifluoromethyl compounds is a dynamic area of research with many potential future directions. These compounds have a wide range of applications, particularly in the field of medicinal chemistry . Future research will likely continue to explore new synthesis methods, applications, and properties of these compounds.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-19(2)10-6-9-14(21)20(3)11-12-7-4-5-8-13(12)15(16,17)18/h4-9H,10-11H2,1-3H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWSCBAPSIIJFLN-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)N(C)CC1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(C)CC1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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